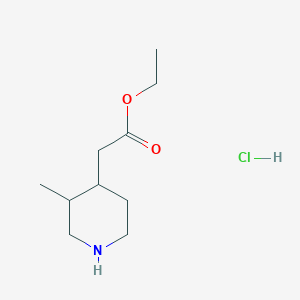

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(3-methylpiperidin-4-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)6-9-4-5-11-7-8(9)2;/h8-9,11H,3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTVCWPDJXTKJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNCC1C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630907-26-4 |

Source

|

| Record name | 4-Piperidineacetic acid, 3-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride

Introduction

Ethyl 2-(3-methylpiperidin-4-yl)acetate is a key building block in the synthesis of various pharmacologically active compounds. Its stereochemistry, specifically the cis and trans relationship between the methyl group at the 3-position and the acetate group at the 4-position, plays a crucial role in determining the biological activity of its derivatives. This technical guide provides a comprehensive overview of a robust and stereocontrolled pathway for the synthesis of this compound. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the scientific rationale behind the chosen synthetic strategy.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically approached through a retrosynthetic analysis that disconnects the target molecule at key bonds, revealing a practical forward synthesis.

Caption: Retrosynthetic analysis of this compound.

The proposed forward synthesis, therefore, comprises three main phases:

-

Phase 1: Synthesis of the Pyridine Precursor. Construction of the key intermediate, ethyl 2-(3-methylpyridin-4-yl)acetate, from a commercially available starting material.

-

Phase 2: Diastereoselective Catalytic Hydrogenation. The critical step of reducing the pyridine ring to a piperidine with control over the relative stereochemistry of the C3 and C4 substituents.

-

Phase 3: Hydrochloride Salt Formation. Conversion of the free base to the stable and readily handleable hydrochloride salt.

Phase 1: Synthesis of the Pyridine Precursor

The synthesis of ethyl 2-(3-methylpyridin-4-yl)acetate is a multi-step process that begins with the functionalization of a suitable pyridine derivative. A reliable route proceeds through a nitrile intermediate.

Step 1.1: Synthesis of 3-Methyl-4-pyridinecarbonitrile

A common and effective method for introducing a cyano group at the 4-position of a pyridine ring is through the reaction of the corresponding N-oxide with a cyanide source. However, a more direct approach starting from a commercially available precursor is often preferred for its operational simplicity. For instance, starting from 2,6-dichloro-3-cyano-4-methylpyridine, a catalytic hydrogenation can be employed to remove the chloro groups, yielding 3-methyl-4-pyridinecarbonitrile[1].

An alternative and often more accessible route begins with 3-methyl-4-nitropyridine-1-oxide, which can be prepared by the nitration of 3-methylpyridine-1-oxide[2]. The nitro group can then be displaced by a cyanide nucleophile.

Protocol 1: Synthesis of 3-Methyl-4-pyridinecarbonitrile from 2,6-dichloro-3-cyano-4-methylpyridine

-

To a solution of 2,6-dichloro-3-cyano-4-methylpyridine (1.0 eq) in methanol, add sodium acetate (2.0 eq) and a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir the mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by vacuum distillation or column chromatography on silica gel to afford 3-methyl-4-pyridinecarbonitrile.

Step 1.2: Hydrolysis to 3-Methyl-4-pyridineacetic Acid

The hydrolysis of the nitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.

Protocol 2: Acid-Catalyzed Hydrolysis of 3-Methyl-4-pyridinecarbonitrile

-

Add 3-methyl-4-pyridinecarbonitrile (1.0 eq) to a solution of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the nitrile is no longer detectable.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7.

-

The product, 3-methyl-4-pyridineacetic acid, may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Step 1.3: Fischer Esterification to Ethyl 2-(3-methylpyridin-4-yl)acetate

The final step in this phase is the esterification of the carboxylic acid with ethanol. The Fischer esterification, which employs a catalytic amount of a strong acid, is a classic and efficient method for this transformation[3][4].

Protocol 3: Fischer Esterification

-

Dissolve 3-methyl-4-pyridineacetic acid (1.0 eq) in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

-

Heat the reaction mixture to reflux for 6-8 hours. The use of a Dean-Stark trap to remove the water formed during the reaction can drive the equilibrium towards the product[4].

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure ethyl 2-(3-methylpyridin-4-yl)acetate.

Phase 2: Diastereoselective Catalytic Hydrogenation

This is the pivotal step in the synthesis, as it establishes the stereochemistry of the final product. The hydrogenation of the substituted pyridine ring can lead to a mixture of cis and trans diastereomers. The choice of catalyst and reaction conditions is paramount for achieving high diastereoselectivity.

Caption: Diastereoselective hydrogenation of the pyridine precursor.

The Rationale for Stereoselectivity

The stereochemical outcome of the catalytic hydrogenation of substituted pyridines is influenced by several factors:

-

Catalyst: Different catalysts exhibit different selectivities. For instance, rhodium-based catalysts, such as Rhodium oxide, under mild conditions have been shown to favor the formation of cis products in the hydrogenation of multisubstituted pyridines[5]. Platinum-based catalysts like PtO₂ (Adams' catalyst) in acidic media are also widely used and can provide good selectivity[6].

-

Solvent: The solvent can influence the conformation of the substrate on the catalyst surface. Protic solvents like acetic acid are commonly used and can affect the rate and selectivity of the reaction.

-

Protecting Groups: While this guide outlines the hydrogenation of the unprotected pyridine, it is noteworthy that N-alkylation or N-acylation of the pyridine prior to reduction can significantly influence the stereochemical outcome by locking the conformation of the ring.

For the synthesis of the cis isomer, a rhodium-based catalyst is a logical choice. For the trans isomer, a platinum-based catalyst under acidic conditions might be more favorable, although this often requires empirical optimization.

Protocol 4: cis-Selective Hydrogenation

-

To a solution of ethyl 2-(3-methylpyridin-4-yl)acetate (1.0 eq) in a suitable solvent such as trifluoroethanol (TFE) or methanol, add a catalytic amount of Rhodium oxide (Rh₂O₃, ~0.5-1 mol%).

-

Place the reaction mixture in a high-pressure hydrogenation vessel.

-

Purge the vessel with nitrogen and then with hydrogen gas.

-

Pressurize the vessel with hydrogen to 5-10 bar and heat to 40-50 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by GC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The crude product, enriched in the cis diastereomer, can be purified by column chromatography.

Protocol 5: Alternative Hydrogenation for the trans Isomer

-

Dissolve ethyl 2-(3-methylpyridin-4-yl)acetate (1.0 eq) in glacial acetic acid.

-

Add PtO₂ (Adams' catalyst, ~1-2 mol%) to the solution.

-

Place the mixture in a high-pressure hydrogenation apparatus.

-

Pressurize with hydrogen to 50-70 bar and stir at room temperature for 16-24 hours[6].

-

Monitor the reaction for the disappearance of the starting material.

-

Filter the catalyst and neutralize the acetic acid by careful addition of a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude product, which is expected to be enriched in the trans isomer.

Phase 3: Hydrochloride Salt Formation

The final step is the conversion of the purified piperidine free base to its hydrochloride salt. This is a standard procedure that improves the stability and handling properties of the compound.

Protocol 6: Formation of the Hydrochloride Salt

-

Dissolve the purified ethyl 2-(3-methylpiperidin-4-yl)acetate (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous HCl in diethyl ether or isopropanol (typically 1-2 M) dropwise with stirring until precipitation is complete.

-

Stir the resulting suspension in the cold for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and solvent.

-

Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |

| 1.1 | 3-Methyl-4-pyridinecarbonitrile | 2,6-dichloro-3-cyano-4-methylpyridine | Pd/C, H₂ | 80-90% | >95% |

| 1.2 | 3-Methyl-4-pyridineacetic Acid | 3-Methyl-4-pyridinecarbonitrile | H₂SO₄, H₂O | 85-95% | >90% |

| 1.3 | Ethyl 2-(3-methylpyridin-4-yl)acetate | 3-Methyl-4-pyridineacetic Acid | Ethanol, H₂SO₄ | 75-85% | >98% |

| 2 | Ethyl 2-(3-methylpiperidin-4-yl)acetate | Ethyl 2-(3-methylpyridin-4-yl)acetate | Catalyst, H₂ | 90-98% | >95% (cis/trans ratio dependent on method) |

| 3 | Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl | Ethyl 2-(3-methylpiperidin-4-yl)acetate | Anhydrous HCl | >95% | >99% |

Conclusion

The synthesis of this compound is a challenging yet achievable process that requires careful control over the reaction conditions, particularly during the catalytic hydrogenation step to ensure the desired diastereoselectivity. The pathway presented in this guide, which proceeds through a pyridinecarbonitrile intermediate, offers a reliable and scalable route to this valuable building block. By understanding the underlying principles of each transformation, researchers can adapt and optimize these protocols to meet their specific needs in the development of novel therapeutics.

References

-

Du, H. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 135(34), 12568–12571. [Link]

-

Laval, S., Dayoub, W., Pehlivan, L., Métay, E., Favre-Reguillon, A., Delbrayelle, D., Mignani, G., & Lemaire, M. (2014). A general and convenient procedure for the preparation of piperidine hydrochloride. Tetrahedron, 70(4), 975-983. [Link]

- Ma, C., & Wang, R. (2008).

-

Polanc, S., & Kočevar, M. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 743. [Link]

-

Campaigne, E., & Bourgeois, R. C. (1951). Ethyl 2-pyridylacetate. Organic Syntheses, 31, 61. [Link]

- Li, J. (2016). Synthetic method of piperidine hydrochloride. CN105924408A.

- Czech Patent Office. (1987). Process for preparing 2-piperidinoethyl chloride hydrochloride. CS248547B1.

-

Xiao, J., & Li, X. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 123-128. [Link]

- Nudelman, A. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WO2000043365A1.

-

Bristol-Myers Squibb. (1989). Preparation of 3-Cyano-4-methylpyridine. US04859671. [Link]

-

Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

-

Kustov, L. M., et al. (2017). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Kinetics and Catalysis, 58(4), 434-440. [Link]

-

Singh, U. P., & Singh, R. P. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Scientific & Engineering Research, 6(8), 53-56. [Link]

-

Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(11), 5023-5024. [Link]

-

Donohoe, T. J., et al. (2001). Transformations of 3,4-Disubstituted Pyridines under Dissolving Metal Conditions. Partial Reduction Followed by Radical Cyclization. Organic Letters, 3(22), 3467-3470. [Link]

-

Li, X., et al. (2016). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]

-

Roy, P., Boisvert, M., & Leblanc, Y. (2006). Preparation of Substituted 5-Azaindoles: Methyl 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses, 83, 195. [Link]

- Lonza Ltd. (2011). Process for the synthesis of 3-methyl-pyridine. CA2763574C.

-

Ochiai, E., & Katada, M. (1943). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, coll. vol. 4, p.690 (1963); vol. 34, p.69 (1954). [Link]

-

PubChem. (2024). Ethyl 2-[ethyl-(3-methyl-4-pyridinyl)amino]acetate. National Center for Biotechnology Information. [Link]

-

Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

-

Gande, V. G., & Carreira, E. M. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 57(30), 9427–9430. [Link]

-

Zhao, J., & Li, S. (2015). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions, 44(4), 1659-1669. [Link]

- American Cyanamid Company. (1956). Esterification of pyridine carboxylic acids. US2758999A.

- Nepera Chemical Co. (1960). Esterification of pyridine carboxylic acids. US2948734A.

- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Preparation method of 3-amino-4-methylpyridine. CN104355938A.

-

PrepChem. (n.d.). Synthesis of ethyl 4-pyridylacetate. [Link]

-

ReAction. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. researchgate.net [researchgate.net]

Characterization of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride

An In-Depth Technical Guide to the

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2] Piperidine derivatives are instrumental as building blocks for complex molecules, enabling precise structural modifications that can significantly enhance pharmacological activity and selectivity.[1][3] Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is a key intermediate in this class, valued by researchers and drug development professionals for its role in constructing novel active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS) or acting as specific enzyme inhibitors.[3]

The presence of a methyl group at the 3-position of the piperidine ring introduces stereoisomerism (cis and trans diastereomers), which can profoundly impact the biological activity of the final compound.[1][4] Therefore, a rigorous and multi-faceted characterization of this intermediate is not merely a quality control measure but a critical step in ensuring the synthesis of a well-defined, safe, and effective therapeutic agent. This guide provides a comprehensive framework for the characterization of this compound, grounded in established analytical techniques and field-proven insights.

Physicochemical Profile

A foundational step in characterization is the confirmation of the compound's basic physical and chemical properties. These data serve as the initial identity check against reference standards.

| Property | Value | Source |

| CAS Number | 1630907-26-4 | [5][6] |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [6] |

| Molecular Weight | 221.73 g/mol | [5] |

| Typical Purity | ≥97% | [5][6] |

| Appearance | White to almost-white crystalline powder | [7] |

| Storage Conditions | Store at room temperature under an inert atmosphere | [6] |

Comprehensive Characterization Workflow

A robust characterization strategy is systematic, integrating multiple analytical techniques to build a complete profile of the compound's identity, structure, and purity. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.

Sources

- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tuodaindus.com [tuodaindus.com]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. FCKeditor - Resources Browser [midyear.aza.org]

- 7. PIPERIDIN-4-YL-ACETIC ACID METHYL ESTER HYDROCHLORIDE | 81270-37-3 [chemicalbook.com]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is a compound with limited publicly available research on its specific mechanism of action. This guide, therefore, presents a scientifically-grounded, hypothetical framework based on structural analogy to well-characterized pharmacophores. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a foundational roadmap for future investigation.

Introduction: Unveiling a Potential Therapeutic Agent

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for engaging a wide array of biological targets. This compound, a substituted piperidine derivative, presents an intriguing, albeit under-investigated, molecular architecture. This guide aims to deconstruct its structural features to propose plausible mechanisms of action and to provide a comprehensive, actionable framework for their experimental validation.

Based on a thorough analysis of its chemical structure, we hypothesize three primary, plausible biological targets:

-

Sigma (σ) Receptors: The piperidine moiety is a well-established pharmacophore for sigma receptor ligands, which are implicated in a variety of neurological and psychiatric disorders.[4][5][6][7][8]

-

Acetylcholinesterase (AChE): The overall structure bears resemblance to known acetylcholinesterase inhibitors, a class of drugs used in the treatment of Alzheimer's disease and other cognitive disorders.[9][10][11][12][13]

-

Gamma-Aminobutyric Acid Type A (GABAA) Receptors: Certain piperidine-containing molecules have been shown to modulate GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[14][15][16][17]

This document will explore the rationale behind each of these hypotheses and provide detailed protocols for their investigation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its formulation and for the design of relevant biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [18][19] |

| Molecular Weight | 221.72 g/mol | [18] |

| CAS Number | 1630907-26-4 | [18][19] |

| SMILES | CCOC(=O)CC1CCNCC1C.Cl | [18] |

| Storage | Inert atmosphere, Room Temperature | [18] |

Hypothesized Mechanism of Action 1: Sigma (σ) Receptor Modulation

Rationale: The 3-methylpiperidine core of the molecule is a key structural feature found in many high-affinity sigma receptor ligands.[4] Sigma receptors, primarily located on the endoplasmic reticulum membrane, are implicated in cellular signaling and have been investigated as targets for antipsychotic and analgesic drugs.[7][8] The substituent at the 4-position of the piperidine ring can significantly influence binding affinity and selectivity for σ₁ versus σ₂ subtypes.

Proposed Signaling Pathway:

Caption: Proposed Acetylcholinesterase Inhibition Mechanism.

Experimental Validation Workflow:

Caption: Experimental Workflow for AChE Inhibition.

Detailed Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)

[20][21][22][23]1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against AChE. 2. Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm. 3. Materials:

- Test compound: this compound

- AChE enzyme (from electric eel or human recombinant)

- Acetylthiocholine iodide (substrate)

- DTNB (Ellman's reagent)

- Phosphate buffer (pH 8.0)

- 96-well microplate and reader

- Procedure:

- Prepare serial dilutions of the test compound.

- In a 96-well plate, add buffer, DTNB, and either buffer, test compound, or a known inhibitor (positive control).

- Add the AChE enzyme to all wells and incubate for a short period (e.g., 15 minutes) at room temperature.

- Initiate the reaction by adding the acetylthiocholine substrate.

- Monitor the change in absorbance at 412 nm over time.

- Data Analysis:

- Calculate the rate of reaction for each concentration of the test compound.

- Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.

- Determine the IC₅₀ value from the resulting dose-response curve.

Hypothesized Mechanism of Action 3: GABAA Receptor Modulation

Rationale: The piperidine ring is also present in some known modulators of GABAA receptors. T[14][15][16]hese receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. Positive allosteric modulators of GABAA receptors, such as benzodiazepines, enhance the receptor's response to GABA, leading to anxiolytic, sedative, and anticonvulsant effects.

Proposed Allosteric Modulation:

Caption: Proposed GABAA Receptor Allosteric Modulation.

Experimental Validation Workflow:

Caption: Experimental Workflow for GABAA Receptor Modulation.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

[14][15][16]1. Objective: To determine if this compound modulates the function of GABAA receptors and to characterize the nature of this modulation (e.g., positive or negative, potentiation of GABA-evoked currents). 2. Materials:

- Test compound: this compound

- Xenopus laevis oocytes

- cRNAs for desired GABAA receptor subunits (e.g., α₁, β₂, γ₂)

- GABA

- Two-electrode voltage clamp setup

- Recording solution (e.g., Ringer's solution)

- Procedure:

- Inject oocytes with a mixture of GABAA receptor subunit cRNAs.

- Incubate oocytes for 2-5 days to allow for receptor expression.

- Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).

- Clamp the membrane potential at a holding potential (e.g., -70 mV).

- Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a baseline current.

- Co-apply the test compound with GABA and measure the change in the current amplitude.

- Perform a dose-response analysis by applying increasing concentrations of the test compound in the presence of a fixed concentration of GABA.

- Data Analysis:

- Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

- Calculate the percentage potentiation or inhibition of the GABA response.

- Plot the percentage modulation against the logarithm of the test compound concentration to determine the EC₅₀ or IC₅₀.

Conclusion and Future Directions

The structural features of this compound suggest its potential as a modulator of key central nervous system targets, including sigma receptors, acetylcholinesterase, and GABAA receptors. The hypotheses and experimental frameworks presented in this guide provide a robust starting point for a comprehensive investigation into its mechanism of action. A systematic approach, beginning with in vitro binding and functional assays, followed by in vivo studies in relevant animal models, will be crucial to elucidating the pharmacological profile of this compound and to determining its potential as a novel therapeutic agent. Further studies could also explore its effects on other potential targets and investigate its structure-activity relationship through the synthesis and evaluation of analogs.

References

- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. (n.d.).

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

- New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. (n.d.).

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry. [Link]

-

Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. (2020). European Journal of Medicinal Chemistry, 191, 112144. [Link]

- Novel piperidine sigma receptor ligands as potential antipsychotic drugs. (n.d.).

-

Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2025). European Journal of Medicinal Chemistry, 281, 117037. [Link]

- Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. (n.d.).

-

Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. (2023). protocols.io. [Link]

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.).

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia, 3(1), 227-248. [Link]

-

Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. (2019). Journal of Medicinal Chemistry, 62(3), 1359-1372. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules, 30(14), 3265. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.).

-

Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. (2019). Scientific Reports, 9(1), 19934. [Link]

-

GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. (2013). Biochemical Pharmacology, 85(12), 1836-1845. [Link]

-

GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. (2013). Biochemical Pharmacology, 85(12), 1836-1845. [Link]

-

Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology, 71(1), 1.28.1-1.28.14. [Link]

-

Acetylcholinesterase Activity Colorimetric Assay Kit. (n.d.). BioVision. Retrieved from [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology, 75(1), 1.28.1-1.28.14. [Link]

-

Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (2021). Molecules, 26(18), 5449. [Link]

-

Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (2015). Molecules, 20(11), 20404-20433. [Link]

-

Characterization of GABA Receptors. (n.d.). Current Protocols in Neuroscience, Chapter 1, Unit 1.15. [Link]

-

Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. (n.d.). Retrieved from [Link]

- Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). Journal of the Chemical Society of Pakistan, 41(2), 365-371.

-

Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology, 11, 280. [Link]

-

Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. (2013). PLOS ONE, 8(3), e59429. [Link]

-

Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). International Journal of Molecular Sciences, 23(24), 16053. [Link]

- Synthesis and Characterization of Some New Substituted Piperidine Derivatives. (n.d.).

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Organic & Biomolecular Chemistry, 20(48), 9635-9642. [Link]

- In vitro studies on GABA release. (n.d.).

-

The use of GABAA receptors expressed in neural precursor cells for cell-based assays. (2025). Toxicology and Applied Pharmacology, 207(2 Suppl), S276-S283. [Link]

- GABAA Receptor Binding and Ion Channel Function in Primary Neuronal Cultures for Neuropharmacology/Neurotoxicity Testing. (n.d.). Sílice (CSIC).

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(9), 1735-1746. [Link]

-

This compound. (n.d.). Retrieved from [Link]

-

Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2355594. [Link]

-

ethyl (1-methyl-3-oxo-2-piperidinyl)acetate. (n.d.). ChemSynthesis. Retrieved from [Link]

-

This compound [Q03182]. (n.d.). ChemUniverse. Retrieved from [Link]

-

Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

- 9. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FCKeditor - Resources Browser [midyear.aza.org]

- 19. chemuniverse.com [chemuniverse.com]

- 20. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on the Potential Biological Activity of Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride

Introduction

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is a piperidine derivative with a chemical structure that suggests potential interactions with various biological targets. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs.[1][2][3] This guide will provide a comprehensive overview of the potential biological activities of this compound, drawing inferences from the well-established pharmacology of structurally related piperidine derivatives. While direct experimental data for this specific molecule is not extensively available in the public domain, this document will serve as a technical roadmap for researchers and drug development professionals to explore its therapeutic potential.

Compound Profile:

| Feature | Description |

| IUPAC Name | This compound |

| CAS Number | 1630907-26-4[4] |

| Molecular Formula | C₁₀H₁₉NO₂.ClH[4] |

| Molecular Weight | 221.73 g/mol [4] |

| Structure | A piperidine ring substituted at the 3-position with a methyl group and at the 4-position with an ethyl acetate group. |

Part 1: Postulated Biological Activities and Mechanisms of Action

The structural motifs within this compound, namely the 3-methylpiperidine core and the ethyl acetate side chain, suggest several plausible biological targets within the central nervous system (CNS).

Modulation of GABA-A Receptors

The piperidine moiety is a core component of many molecules that interact with γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the CNS.[5][6][7] Piperine, a natural alkaloid containing a piperidine ring, has been shown to modulate GABA-A receptors.[5][6]

Postulated Mechanism: this compound may act as a positive allosteric modulator of GABA-A receptors. This would enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in neuronal inhibition.[8][9] This inhibitory action could translate to anxiolytic, sedative, and anticonvulsant properties.

Caption: Postulated GABA-A Receptor Modulation Pathway.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Piperidine derivatives are well-documented as ligands for nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions, learning, and memory.[10][11][12][13] Depending on the substitution pattern, these compounds can act as either agonists or antagonists.

Postulated Mechanism: The compound could potentially act as an antagonist at α7 nAChRs.[10][14] Such antagonism has been explored for its therapeutic potential in neuroinflammation and certain neurological disorders.[13] Alternatively, it could act as a positive allosteric modulator of other nAChR subtypes, enhancing the effects of acetylcholine.

Modulation of Opioid Receptors

The piperidine scaffold is a key structural element in many synthetic opioids, responsible for their analgesic properties.[15]

Postulated Mechanism: this compound may exhibit affinity for µ-opioid receptors.[15] Interaction with these receptors could lead to analgesic effects, which would need to be carefully evaluated for potential abuse liability.

Activity at Histamine and Sigma Receptors

Dual antagonists of histamine H3 and sigma-1 receptors, often containing a piperidine moiety, have shown promise in the treatment of neuropathic pain.[16]

Postulated Mechanism: The compound could potentially act as an antagonist at histamine H3 and/or sigma-1 receptors. This dual activity could offer a synergistic approach to pain management.

Part 2: Proposed Experimental Validation Workflows

To investigate the hypothesized biological activities, a systematic, multi-tiered experimental approach is recommended.

In Vitro Assays

2.1.1 Receptor Binding Assays

Objective: To determine the binding affinity of this compound to the postulated target receptors.

Protocol:

-

Preparation of Cell Membranes: Obtain cell lines stably expressing human recombinant GABA-A, nAChR (α7, α4β2), µ-opioid, histamine H3, and sigma-1 receptors. Prepare cell membrane homogenates.

-

Radioligand Binding Assay:

-

Incubate the cell membranes with a specific radioligand for each target receptor (e.g., [³H]muscimol for GABA-A, [³H]epibatidine for nAChRs, [³H]DAMGO for µ-opioid).

-

Add increasing concentrations of the test compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis: Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

2.1.2 Functional Assays

Objective: To assess the functional activity of the compound at the identified target receptors.

Protocol (Example for GABA-A Receptors):

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype.

-

After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes.

-

Clamp the membrane potential at -70 mV.

-

Apply GABA at a concentration that elicits a submaximal current (EC₂₀).

-

Co-apply the test compound with GABA and measure the potentiation of the GABA-induced chloride current.

-

-

Data Analysis: Construct concentration-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximum potentiation.

Caption: Two-Electrode Voltage Clamp (TEVC) Experimental Workflow.

In Vivo Models

Based on the in vitro results, select appropriate in vivo models to assess the physiological effects of the compound.

2.2.1 Rodent Models of Anxiety

Objective: To evaluate the anxiolytic potential of the compound.

Protocol (Elevated Plus Maze):

-

Animal Acclimatization: Acclimate male mice to the testing room for at least 1 hour.

-

Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the test.

-

Testing: Place the mouse in the center of the elevated plus maze, facing an open arm.

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms for 5 minutes.

-

Data Analysis: An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic effect.

2.2.2 Rodent Models of Pain

Objective: To assess the analgesic properties of the compound.

Protocol (Hot Plate Test):

-

Baseline Measurement: Determine the baseline latency for each mouse to lick its hind paw or jump on a hot plate maintained at 55°C.

-

Drug Administration: Administer the test compound or vehicle subcutaneously.

-

Post-treatment Measurement: Measure the reaction latency at different time points after drug administration.

-

Data Analysis: An increase in the reaction latency compared to the baseline indicates an analgesic effect.

Quantitative Data Summary:

| Assay | Parameter | Expected Outcome for Positive Result |

| Receptor Binding | Ki (nM) | Low nanomolar to micromolar range for specific targets. |

| TEVC | EC₅₀ (µM) & Max Potentiation (%) | Dose-dependent increase in GABA-induced current. |

| Elevated Plus Maze | Time in Open Arms (s) | Significant increase compared to vehicle control. |

| Hot Plate Test | Reaction Latency (s) | Significant increase compared to baseline and vehicle. |

Part 3: Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of this compound can likely be achieved through multi-step synthetic routes starting from commercially available substituted pyridines or piperidines.[17][18][19] The presence of a chiral center at the 3-position of the piperidine ring necessitates stereoselective synthesis or chiral separation to evaluate the activity of individual enantiomers, as biological activity is often stereospecific.

Further exploration of the structure-activity relationship could involve:

-

Modification of the Ester Group: Varying the alkyl chain of the ester to explore the impact on potency and pharmacokinetic properties.

-

Substitution on the Piperidine Ring: Introducing different substituents at the 3-position or other positions to enhance target selectivity.

-

N-Substitution: Modifying the nitrogen of the piperidine ring to modulate activity and physicochemical properties.

Conclusion

This compound represents a promising chemical scaffold with the potential for diverse biological activities, particularly within the central nervous system. The proposed experimental workflows provide a comprehensive framework for elucidating its pharmacological profile. A thorough investigation, guided by the principles of medicinal chemistry and pharmacology, will be crucial in determining the therapeutic potential of this and related compounds.

References

-

Beltrán-Estrada, S., et al. (2021). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry. [Link]

-

Khwaza, V., et al. (2020). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Neuropharmacology. [Link]

-

Pillay, M. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

-

Arias, H. R., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Chemical Biology. [Link]

-

Garg, N., et al. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. [Link]

-

Kristof, R., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules. [Link]

-

Li, S., et al. (2020). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Bhanukiran, K., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

-

Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. [Link]

-

Bibi, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. [Link]

-

Wang, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica. [Link]

-

Wang, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed. [Link]

-

Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Pain Research and Treatment. [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. [Link]

-

Foley, D. J., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Methylpiperidine: Your Source for Advanced Organic Synthesis. [Link]

-

Bhanukiran, K., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed. [Link]

-

Shavaleev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Wang, Y., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]

-

Gummy, S. K., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules. [Link]

-

ChemUniverse. This compound. [Link]

-

Wikipedia. GABA. [Link]

-

Abdel-Gawad, H., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]

-

BIOSYNCE. Ethyl 2-(piperidin-4-yl)acetate. [Link]

-

Li, J., et al. (2019). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

-

Khan, I., et al. (2025). Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors. Scientific Reports. [Link]

-

Lomenzo, S. A., et al. (2012). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry. [Link]

-

Rej, S., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Bioorganic & Medicinal Chemistry. [Link]

- Google Patents. (2013).

-

Yılmaz, B., et al. (2025). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. Archiv der Pharmazie. [Link]

-

D'Andrea, L., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. [Link]

-

Patil, S. B., et al. (2015). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Muñoz-Torrero, D. (2008). AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease. Current Pharmaceutical Design. [Link]

-

National Center for Biotechnology Information. (2006). N-[11C]Methylpiperidin-4-yl acetate. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Mohammadi-Far, M., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DarU Journal of Pharmaceutical Sciences. [Link]

-

Mohammadi-Far, M., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed. [Link]

Sources

- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemuniverse.com [chemuniverse.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 18. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride structural analogs and derivatives

<-6>

An In-depth Technical Guide on Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride: Structural Analogs and Derivatives

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and biologically active compounds. This guide focuses on this compound, a key intermediate, and explores the synthesis, derivatization, and potential therapeutic applications of its structural analogs. We will delve into the nuanced structure-activity relationships that govern the biological effects of 3,4-disubstituted piperidines and provide detailed experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource to facilitate innovation in this promising area of chemical biology.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug discovery. Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal scaffold for the design of ligands targeting a wide range of biological targets. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anticancer, anti-inflammatory, and antipsychotic properties.

This compound (CAS Number: 1630907-26-4) serves as a valuable starting material for creating more complex molecules. The strategic placement of the methyl and ethyl acetate groups at the 3 and 4 positions, respectively, provides a foundation for generating diverse libraries of compounds with distinct stereochemistry and functionality. Understanding the synthetic pathways to this core and its subsequent modifications is crucial for unlocking the full therapeutic potential of this chemical class.

Synthetic Strategies for the 3,4-Disubstituted Piperidine Core

The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous methods available for constructing the heterocyclic ring. The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituents.

2.1. Key Synthetic Approaches

Several robust methods for synthesizing the piperidine core include:

-

Catalytic Hydrogenation of Pyridine Precursors: This is a common and efficient method for producing piperidines. Substituted pyridines can be reduced using various catalysts, such as platinum oxide (PtO2) or Raney nickel, to yield the corresponding piperidines. The stereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions.

-

Intramolecular Cyclization Reactions: These reactions involve the formation of the piperidine ring from an acyclic precursor. Methods like the aza-Diels-Alder reaction or intramolecular Michael addition can be employed to construct the heterocyclic system with good control over stereochemistry.

-

Mannich Reaction: This three-component condensation reaction involving an amine, a non-enolizable aldehyde, and a compound containing an acidic proton is a powerful tool for synthesizing piperidones, which can be further reduced to piperidines.

2.2. Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and derivatization of the target compound and its analogs.

Caption: General workflow for the synthesis, derivatization, and evaluation of 3,4-disubstituted piperidine analogs.

Derivatization and Generation of Structural Analogs

The core structure of Ethyl 2-(3-methylpiperidin-4-yl)acetate offers several points for chemical modification to generate a diverse library of analogs.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to form a library of amides, introducing diverse functional groups.

-

Modification at the Piperidine Nitrogen: The secondary amine of the piperidine ring is a key site for derivatization. It can be N-alkylated or N-acylated to introduce a wide range of substituents, which can significantly impact the compound's physicochemical properties and biological activity.

-

Stereochemical Diversity: The stereocenters at the 3 and 4 positions of the piperidine ring allow for the synthesis of different diastereomers. The spatial arrangement of the substituents can have a profound effect on the molecule's ability to bind to its biological target.

3.1. Example Protocol: Amide Library Synthesis

Objective: To synthesize a library of amide derivatives from this compound.

Step 1: Ester Hydrolysis

-

Dissolve this compound in a 1:1 mixture of methanol and water.

-

Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1N hydrochloric acid (HCl) to pH ~7.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-methylpiperidin-4-yl)acetic acid.

Step 2: Amide Coupling

-

To a solution of 2-(3-methylpiperidin-4-yl)acetic acid in dichloromethane (DCM), add 1.2 equivalents of a desired primary or secondary amine and 1.5 equivalents of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Characterization of Analogs

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule and confirm the presence of key functional groups. Dynamic NMR studies can also provide insights into the conformational behavior of the piperidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as carbonyls (C=O) and amines (N-H).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds.

4.1. Expected Spectroscopic Data

| Technique | Key Features for Ethyl 2-(3-methylpiperidin-4-yl)acetate |

| 1H NMR | Signals corresponding to the ethyl ester (triplet and quartet), methyl group on the piperidine ring (doublet), and protons on the piperidine ring and acetate methylene group. |

| 13C NMR | Resonances for the carbonyl carbon of the ester, carbons of the piperidine ring, and the methyl and ethyl groups. |

| IR | Characteristic absorption bands for the C=O stretch of the ester and the N-H stretch of the secondary amine. |

| MS (ESI+) | A molecular ion peak corresponding to [M+H]+. |

Structure-Activity Relationships (SAR) and Therapeutic Potential

The biological activity of 3,4-disubstituted piperidine derivatives is highly dependent on the nature and orientation of the substituents. SAR studies aim to understand how modifications to the chemical structure affect the compound's interaction with its biological target.

5.1. Key SAR Insights

-

Lipophilicity: The lipophilicity of the substituents, particularly at the piperidine nitrogen and the terminus of the side chain, can significantly influence cell permeability and target engagement.

-

Stereochemistry: The relative stereochemistry of the substituents at the 3 and 4 positions is often critical for high-affinity binding. One diastereomer may exhibit significantly higher potency than the other.

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the substituents can lead to specific interactions with the target protein, enhancing binding affinity and selectivity.

5.2. Potential Therapeutic Applications

Derivatives of 3-methylpiperidine and related structures are being explored for a variety of therapeutic applications, including:

-

Analgesia: The piperidine moiety is a core component of many opioid receptor modulators.

-

Oncology: Piperidine-containing compounds have shown promise as anticancer agents, with some derivatives exhibiting cytotoxicity against various cancer cell lines.

-

Neurodegenerative Diseases: The ability of some piperidine derivatives to modulate neurotransmitter systems makes them attractive candidates for the treatment of conditions like Alzheimer's and Parkinson's disease.

-

Antimicrobial Agents: Certain piperidine derivatives have demonstrated antibacterial and antifungal activity.

5.3. Biological Evaluation Workflow

Caption: A typical workflow for the biological evaluation of a library of synthesized compounds.

Conclusion

This compound is a versatile chemical building block with significant potential for the development of novel therapeutics. A thorough understanding of the synthetic routes to its core structure, coupled with systematic derivatization and rigorous biological evaluation, is key to unlocking the full potential of this class of compounds. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.).

- Recent advances in the synthesis of piperidones and piperidines. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).

- Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. (n.d.).

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19).

- Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (n.d.). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed.

- Piperidine Synthesis. - DTIC. (2025, June 4).

- structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.).

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (2016, November 21).

- Synthesis and biological activity of novel tert -amylphenoxyalkyl (homo)piperidine derivatives as histamine H 3 R ligands | Request PDF - ResearchGate. (n.d.).

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. (n.d.).

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.).

- Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.).

- This compound [Q03182] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.).

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling - Oak Ridge National Laboratory. (n.d.).

- Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed. (n.d.).

- Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed. (n.d.).

- Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed. (n.d.).

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).

An In-depth Technical Guide on this compound: Structural Analogs and Derivatives

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] This guide focuses on this compound, a key intermediate, and explores the synthesis, derivatization, and potential therapeutic applications of its structural analogs. We will delve into the nuanced structure-activity relationships that govern the biological effects of 3,4-disubstituted piperidines and provide detailed experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource to facilitate innovation in this promising area of chemical biology.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug discovery. Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal scaffold for the design of ligands targeting a wide range of biological targets.[3] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anticancer, anti-inflammatory, and antipsychotic properties.[4][5]

This compound serves as a valuable starting material for creating more complex molecules. The strategic placement of the methyl and ethyl acetate groups at the 3 and 4 positions, respectively, provides a foundation for generating diverse libraries of compounds with distinct stereochemistry and functionality. Understanding the synthetic pathways to this core and its subsequent modifications is crucial for unlocking the full therapeutic potential of this chemical class.

Synthetic Strategies for the 3,4-Disubstituted Piperidine Core

The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous methods available for constructing the heterocyclic ring.[6] The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituents.

2.1. Key Synthetic Approaches

Several robust methods for synthesizing the piperidine core include:

-

Catalytic Hydrogenation of Pyridine Precursors: This is a common and efficient method for producing piperidines.[7][8][9] Substituted pyridines can be reduced using various catalysts, such as platinum oxide (PtO₂) or rhodium oxide (Rh₂O₃), to yield the corresponding piperidines.[10][11] The stereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions.[12]

-

Intramolecular Cyclization Reactions: These reactions involve the formation of the piperidine ring from an acyclic precursor. Methods like the aza-Diels-Alder reaction or Lewis acid-catalyzed ene cyclization can be employed to construct the heterocyclic system with good control over stereochemistry.[13]

-

Tsuji-Trost Coupling and Cope Rearrangement: This sequence allows for the enantioselective synthesis of 3,4-disubstituted piperidines, which is particularly important for developing chiral drugs.[14]

2.2. Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and derivatization of the target compound and its analogs.

Caption: General workflow for the synthesis, derivatization, and evaluation of 3,4-disubstituted piperidine analogs.

Derivatization and Generation of Structural Analogs

The core structure of Ethyl 2-(3-methylpiperidin-4-yl)acetate offers several points for chemical modification to generate a diverse library of analogs.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to form a library of amides, introducing diverse functional groups.

-

Modification at the Piperidine Nitrogen: The secondary amine of the piperidine ring is a key site for derivatization. It can be N-alkylated or N-acylated to introduce a wide range of substituents, which can significantly impact the compound's physicochemical properties and biological activity.

-

Stereochemical Diversity: The stereocenters at the 3 and 4 positions of the piperidine ring allow for the synthesis of different diastereomers. The spatial arrangement of the substituents can have a profound effect on the molecule's ability to bind to its biological target.

3.1. Example Protocol: Amide Library Synthesis

Objective: To synthesize a library of amide derivatives from this compound.

Step 1: Ester Hydrolysis

-

Dissolve this compound in a 1:1 mixture of methanol and water.

-

Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1N hydrochloric acid (HCl) to pH ~7.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-methylpiperidin-4-yl)acetic acid.

Step 2: Amide Coupling

-

To a solution of 2-(3-methylpiperidin-4-yl)acetic acid in dichloromethane (DCM), add 1.2 equivalents of a desired primary or secondary amine and 1.5 equivalents of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) and a catalytic amount of hydroxybenzotriazole (HOBt).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Characterization of Analogs

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule and confirm the presence of key functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as carbonyls (C=O) and amines (N-H).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds.

4.1. Expected Spectroscopic Data

| Technique | Key Features for Ethyl 2-(3-methylpiperidin-4-yl)acetate |

| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), methyl group on the piperidine ring (doublet), and protons on the piperidine ring and acetate methylene group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the piperidine ring, and the methyl and ethyl groups. |

| IR | Characteristic absorption bands for the C=O stretch of the ester and the N-H stretch of the secondary amine. |